

Technical Support Center: BzATP for In Vivo Experiments

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Compound of Interest		
Compound Name:	BzATP	
Cat. No.:	B1203631	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of **BzATP** for in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving **BzATP** for in vivo experiments?

A1: While **BzATP** is soluble in water, for in vivo applications, a co-solvent system is often recommended to ensure stability and bioavailability. A commonly used vehicle for in vivo administration involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. This combination helps to maintain **BzATP** in solution and minimize potential precipitation upon injection.

Q2: My BzATP solution is cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation indicates that the **BzATP** is not fully dissolved. Here are some troubleshooting steps:

• Ensure Complete Initial Dissolution: Make sure the **BzATP** is fully dissolved in the initial solvent (e.g., DMSO) before adding other components of the vehicle. Gentle warming (to room temperature if stored at -20°C) and vortexing can aid dissolution.



- Order of Solvent Addition: The order in which you mix the components of a co-solvent system is critical. Always add the components sequentially as described in the detailed protocol below.
- pH of the Final Solution: The pH of the final saline or buffer solution can impact solubility. While some sources indicate solubility in PBS at pH 7.2, acidic conditions can decrease the solubility of purine compounds. Ensure your final solution is at a physiological pH.
- Storage of Stock Solutions: If you prepare stock solutions, store them at -20°C. Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitate. If precipitation has occurred, try to redissolve it by warming and vortexing. It is often best to prepare fresh solutions on the day of the experiment.

Q3: What is the maximum concentration of **BzATP** I can achieve in a given solvent?

A3: The solubility of **BzATP** can vary depending on the solvent and the specific salt form of the compound. The table below summarizes reported solubility data. It is crucial to perform small-scale pilot tests to determine the optimal concentration for your specific experimental needs and vehicle composition.

Q4: Can I dissolve **BzATP** directly in saline or PBS for in vivo injections?

A4: While **BzATP** is soluble in aqueous solutions like PBS (pH 7.2) up to 10 mg/ml, using a cosolvent system is generally recommended for in vivo injections.[1] This helps to prevent precipitation at the injection site and can improve the consistency of drug delivery. Direct dissolution in saline may be suitable for lower concentrations, but solubility should be confirmed for your specific lot of **BzATP**.

Quantitative Data: BzATP Solubility

For easy comparison, the following table summarizes the solubility of **BzATP** in various solvents.



Solvent	Reported Solubility	Source
Water	100 mM	[2]
DMSO	14 mg/ml	[1]
PBS (pH 7.2)	10 mg/ml	[1]

Note: These values are approximate and can be influenced by factors such as temperature, pH, and the specific salt form of **BzATP**. Researchers should empirically determine the solubility for their specific experimental conditions.

Experimental Protocols

Detailed Protocol for Preparing BzATP Solution for In Vivo Administration

This protocol is based on a commonly used vehicle for delivering hydrophobic compounds in animal studies.

Materials:

- BzATP (triethylammonium salt)
- Dimethyl Sulfoxide (DMSO), sterile-filtered
- Polyethylene Glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

- Calculate Required Amounts: Based on the desired final concentration and injection volume,
 calculate the total volume of the BzATP solution needed.
- Prepare the Vehicle (Example for a 1 mL final solution):

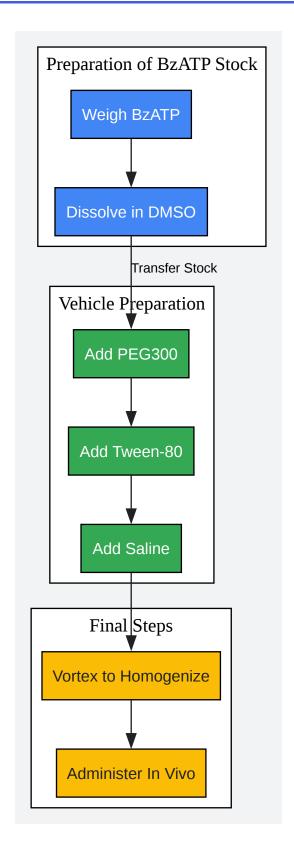


- In a sterile microcentrifuge tube, add 100 μL of DMSO.
- Add the pre-weighed **BzATP** to the DMSO to create a stock solution. Ensure it is fully dissolved. For example, to make a 25 mg/mL stock, add 2.5 mg of **BzATP** to 100 μL of DMSO.
- Add 400 μL of PEG300 to the DMSO/BzATP mixture and mix thoroughly by vortexing.
- Add 50 μL of Tween-80 and vortex again until the solution is homogeneous.
- \circ Finally, add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly.
- Final Formulation: The resulting solution will have a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Administration: Use the freshly prepared solution for your in vivo experiment. It is recommended to prepare the solution on the day of use.

Visualizations

Experimental Workflow for BzATP Solution Preparation





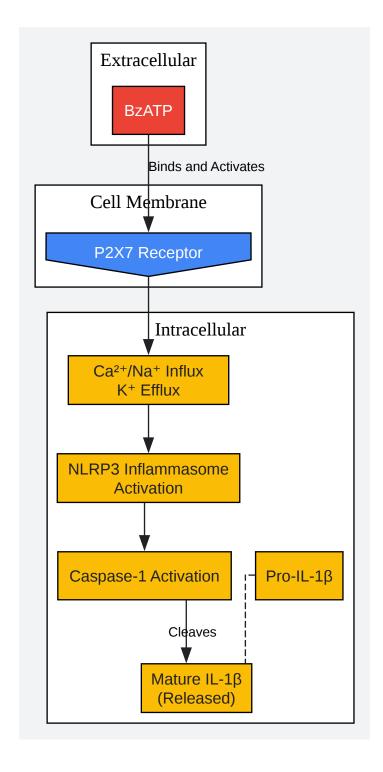
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Caption: Workflow for preparing **BzATP** solution for in vivo experiments.



P2X7 Receptor Signaling Pathway

BzATP is a potent agonist of the P2X7 receptor, an ATP-gated ion channel.[3] Activation of the P2X7 receptor leads to a cascade of downstream events, including the release of proinflammatory cytokines.



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Caption: Simplified P2X7 receptor signaling pathway activated by **BzATP**.

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